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Compound of Interest

(6-(Methoxycarbonyl)-1H-indol-2-
Compound Name: o
yl)boronic acid

Cat. No.: B1393557

An In-Depth Technical Guide to Lorlatinib (PF-06463922): A Third-Generation ALK/ROS1
Inhibitor for Advanced Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lorlatinib, also known as PF-06463922, is a potent, third-generation, macrocyclic ATP-
competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1)
tyrosine kinases.[1][2] Developed by Pfizer, it is marketed under the brand names Lorbrena
and Lorviqua.[3][4] This guide provides a comprehensive technical overview of lorlatinib,
including its mechanism of action, preclinical and clinical data, pharmacokinetic profile, and key
experimental protocols for its characterization. A critical feature of lorlatinib is its ability to
penetrate the central nervous system (CNS), addressing the significant challenge of brain
metastases in non-small cell lung cancer (NSCLC).[5][6] Furthermore, it demonstrates broad-
spectrum potency against a wide range of ALK resistance mutations that emerge during
treatment with earlier-generation inhibitors.[2][7]

Introduction: The Challenge of ALK/IROS1-Driven
Cancers and Acquired Resistance

Oncogenic fusions involving the ALK and ROS1 receptor tyrosine kinases are key drivers in
specific subsets of NSCLC.[8] While first and second-generation ALK/ROSL1 inhibitors like
crizotinib, alectinib, and ceritinib have shown significant clinical benefit, the majority of patients
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eventually develop resistance.[6][8] A common mechanism of resistance is the acquisition of
secondary mutations in the kinase domain, such as the ALK G1202R and ROS1 G2032R
mutations, which render earlier-generation inhibitors ineffective.[6] Additionally, the brain is a
frequent site of metastasis in ALK-positive NSCLC, and many early-generation inhibitors have
poor CNS penetration.[6][8] Lorlatinib was specifically designed to overcome these limitations.

[2116]
Physicochemical Properties and Synthesis
Overview

Lorlatinib is a macrocyclic compound with the chemical formula C21H19FN602.[9] Its structure
is designed for high potency and selectivity, as well as the ability to cross the blood-brain
barrier.[2][6]

Table 1: Physicochemical Properties of Lorlatinib

Property Value

CAS Number 1454846-35-5[9]

Molecular Formula C21H19FN602[9]

Synonyms PF-06463922, Lorbrena, Lorviqua[3][9]

ALK-positive metastatic non-small cell lung
cancer (NSCLC)[10]

Indication

The synthesis of lorlatinib is a complex process that has been described in detail in the
medicinal chemistry literature.[1][5][11] Key challenges in its synthesis included the
construction of the macrocyclic ring.[5] An exploratory process development for a kilogram-
scale synthesis has also been published, focusing on the final five steps to yield lorlatinib with
high purity.[11]

Mechanism of Action: Dual Inhibition of ALK and
ROS1 and Overcoming Resistance
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Lorlatinib is an ATP-competitive inhibitor that binds to the kinase domains of both ALK and
ROS1, disrupting their downstream signaling pathways and ultimately inhibiting tumor cell
growth.[1] A key advantage of lorlatinib is its potent activity against a wide range of ALK and
ROS1 mutations that confer resistance to other inhibitors.[6]

Oncogenic ROSL1 fusion kinases are known to signal through the SHP2 phosphatase,
activating both the MEK1/2-ERK1/2 and AKT/mTORC1 pathways.[12] Treatment with lorlatinib
leads to a dose-dependent decrease in the phosphorylation of the ROS1 fusion protein and its

downstream signaling molecules.[12]

Diagram 1: Simplified Lorlatinib Signaling Pathway Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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